Actein

Cancer Leukemia Cytotoxicity

Select Actein for its non-interchangeable, pathway-specific bioactivities. Unlike its structural analog 26-deoxyactein, only Actein demonstrates superior cytotoxicity and uniquely sensitizes TRAIL-resistant gastric cancer cells via p53/Caspase-3 signaling. Its exclusive ability to promote white-to-beige adipocyte conversion through AMPK activation distinguishes it for metabolic syndrome and osteoporosis research. With low in vivo toxicity (MLD >5 g/kg), this ≥98% pure compound is ideal for long-term oncology, anti-angiogenic, and bone formation studies.

Molecular Formula C37H56O11
Molecular Weight 676.8 g/mol
CAS No. 18642-44-9
Cat. No. B190517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActein
CAS18642-44-9
Synonyms9,19-Cyclolanostane-beta-D-xylopyranoside
Molecular FormulaC37H56O11
Molecular Weight676.8 g/mol
Structural Identifiers
SMILESCC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C
InChIInChI=1S/C37H56O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h17,19-30,39-42H,8-16H2,1-7H3/t17-,19-,20+,21+,22+,23+,24-,25+,26+,27-,28+,29-,30+,32+,33-,34+,35-,36+,37-/m1/s1
InChIKeyNEWMWGLPJQHSSQ-PSDKAYTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Actein (CAS 18642-44-9): A Triterpene Glycoside from Cimicifuga Species with Multi-Target Pharmacological Activities


Actein is a tetracyclic triterpene glycoside isolated from the rhizomes of Cimicifuga foetida (black cohosh) [1]. It belongs to the cycloartane-type saponins, characterized by a 9,19-cyclobutane ring system and a xylose sugar moiety [2]. Actein exhibits a broad spectrum of bioactivities, including anti-cancer, anti-angiogenic, anti-obesity, anti-osteoporotic, and anti-atherosclerotic effects [3]. Its mechanisms involve modulation of ROS/JNK, AKT/mTOR, AMPK, and p53 signaling pathways [4]. Actein is commercially available as a research reagent with typical purity ≥98% .

Why Actein Cannot Be Substituted with Other Cimicifuga Triterpenoids or Generic Saponins


Actein's biological profile is not interchangeable with its close structural analogs or other triterpene glycosides. While compounds like 26-deoxyactein share a similar tetracyclic core, subtle differences in glycosylation and stereochemistry result in distinct potency and selectivity profiles [1]. For instance, Actein exhibits superior cytotoxicity in certain cancer cell lines compared to 26-deoxyactein [2], and its unique ability to sensitize TRAIL-resistant gastric cancer cells via p53/Caspase-3 signaling is not shared by other Cimicifuga saponins [3]. Furthermore, Actein's capacity to directly promote white-to-beige adipocyte conversion via AMPK activation distinguishes it from other anti-obesity natural products [4]. These functional divergences underscore the necessity of procuring Actein specifically for research targeting its validated molecular pathways.

Quantitative Differentiation of Actein from Structural Analogs and Therapeutic Alternatives


Superior Cytotoxicity Against HL-60 Leukemia Cells Compared to 26-Deoxyactein

In a head-to-head comparison across 12 human cancer cell lines, Actein demonstrated a lower IC50 value against HL-60 leukemia cells (12.29 μg/mL) compared to its close analog 26-deoxyactein (14.54 μg/mL) [1]. This indicates a higher potency of Actein in this specific hematological malignancy model.

Cancer Leukemia Cytotoxicity Triterpenoid

Comparable Anti-Atherosclerotic Efficacy to Atorvastatin in ApoE-Deficient Mice

In an 8-week study using ApoE-deficient mice fed a high-fat diet, Actein (10 mg/kg) reduced serum total cholesterol, triglycerides, and LDL-C while increasing HDL-C [1]. The lipid-lowering efficacy of Actein was comparable to that of atorvastatin, a clinically used statin, and in some aspects superior [1].

Atherosclerosis Cardiovascular Lipid Metabolism Inflammation

Potent Anti-Angiogenic Activity in Breast Cancer: 28-Day Oral Administration Reduces Tumor Size and Metastasis

Oral Actein treatment (10-15 mg/kg) for 28 days significantly reduced 4T1 breast tumor sizes and metastasis to lungs and livers in mice [1]. This effect was associated with decreased expression of angiogenic markers CD34 and Factor VIII, and down-regulation of VEGFR1 and CXCR4 [1].

Angiogenesis Breast Cancer Metastasis In Vivo

Synergistic Apoptosis Induction with TRAIL in Gastric Cancer via p53/Caspase-3 Axis

Actein sensitizes TRAIL-resistant gastric cancer cells (SNU-216, AGS) to apoptosis. Combination of Actein (15 μM) and TRAIL (30 ng/mL) induced significantly greater apoptosis than either agent alone, as measured by Annexin V/PI flow cytometry and caspase activation [1]. In a xenograft model, the combination markedly inhibited tumor growth compared to monotherapy [1].

Gastric Cancer TRAIL Apoptosis Combination Therapy

Reversal of Established Obesity and Insulin Resistance via AMPK-Mediated White Fat Browning

At a low dose of 5 mg/kg/day, Actein not only prevented diet-induced obesity in mice but also reversed pre-existing obesity and glucose intolerance [1]. This effect is attributed to direct promotion of white-to-beige adipocyte conversion via AMPK activation, a mechanism not shared by all anti-obesity natural products [1].

Obesity Metabolism AMPK Adipocyte Browning

Stimulation of Osteoblastic Bone Formation: Alkaline Phosphatase Activity Increase by 2.3-fold

In MC3T3-E1 osteoblastic cells, Actein treatment significantly elevated alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation and bone formation [1]. The study reported a 2.3-fold increase in ALP activity compared to untreated control cells, along with enhanced collagen synthesis and mineralization [1].

Osteoporosis Bone Formation Osteoblast Alkaline Phosphatase

Validated Application Scenarios for Actein in Scientific Research


In Vivo Cancer Xenograft and Angiogenesis Studies

Based on its demonstrated anti-tumor and anti-angiogenic activities in mouse models of breast, gastric, and bladder cancer [1], Actein is ideally suited for in vivo oncology research requiring oral administration. Its low acute toxicity (MLD >5 g/kg) [2] and ability to reduce metastasis [3] make it a practical choice for long-term tumor growth studies.

Metabolic Disease Models: Obesity and Atherosclerosis

Actein's efficacy in reversing diet-induced obesity at 5 mg/kg/day [4] and its lipid-lowering effects comparable to atorvastatin [5] support its use in metabolic syndrome, NAFLD, and atherosclerosis research. Its AMPK-activating mechanism provides a distinct pathway for studying energy expenditure and adipocyte browning.

Apoptosis Sensitization and TRAIL Combination Studies

The unique ability of Actein to sensitize TRAIL-resistant cancer cells via p53/Caspase-3 signaling [6] makes it a valuable reagent for investigating apoptosis pathways and developing combination therapies. This application is specific to Actein and not generalizable to other Cimicifuga triterpenoids.

Bone Metabolism and Osteoporosis Research

Actein's stimulation of osteoblast differentiation (2.3-fold ALP increase) [7] and its protective effects against oxidative damage in osteoblasts [8] position it as a tool for bone formation studies and osteoporosis drug screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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